propane-1,2,3-triol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

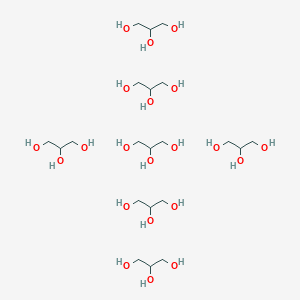

C21H56O21 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

propane-1,2,3-triol |

InChI |

InChI=1S/7C3H8O3/c7*4-1-3(6)2-5/h7*3-6H,1-2H2 |

InChI Key |

OCNKXFBWXHSKNZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Propane-1,2,3-triol (Glycerol)

Authored for Researchers, Scientists, and Drug Development Professionals

Propane-1,2,3-triol, commonly known as glycerol (B35011) or glycerin, is a simple polyol compound that is central to numerous scientific and industrial applications. Its unique combination of physical and chemical properties makes it an invaluable excipient in pharmaceutical formulations, a cryoprotectant for biological samples, a key metabolite in biochemical pathways, and a versatile building block in chemical synthesis. This guide provides a comprehensive overview of its core properties, detailed experimental methodologies for their characterization, and visual representations of its roles in relevant workflows.

Physical Properties

Glycerol is a colorless, odorless, viscous liquid with a sweet taste. Its hygroscopic nature and high solubility in water are attributed to the presence of three hydroxyl (-OH) groups, which readily form hydrogen bonds.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions |

| Molar Mass | 92.09 g/mol | |

| Density | 1.261 g/cm³ | 20°C |

| Melting Point | 17.9 °C (64.2 °F) | |

| Boiling Point | 290 °C (554 °F) | 1 atm |

| Viscosity | 1.412 Pa·s | 20°C |

| Surface Tension | 63.4 mN/m | 20°C |

| Refractive Index | 1.4746 | 20°C, 589 nm |

| Vapor Pressure | <0.001 mmHg | 20°C |

| Flash Point | 160 °C (320 °F) | Open cup |

| Autoignition Temperature | 370 °C (698 °F) |

Chemical Properties and Reactivity

The chemical behavior of glycerol is dictated by its three hydroxyl groups, which can undergo oxidation, esterification, and dehydration reactions.

-

Esterification: Glycerol reacts with fatty acids to form esters, such as monoglycerides, diglycerides, and triglycerides, which are the primary components of fats and oils.

-

Oxidation: Mild oxidation of the primary hydroxyl groups yields glyceraldehyde, while oxidation of the secondary hydroxyl group produces dihydroxyacetone. Further oxidation can lead to the formation of glyceric acid, tartronic acid, and eventually oxalic acid.

-

Dehydration: Upon heating, especially in the presence of a dehydrating agent like potassium bisulfate, glycerol loses two molecules of water to form the unsaturated aldehyde acrolein, which has a characteristic pungent odor.

-

Nitration: Reaction with a mixture of nitric and sulfuric acids produces nitroglycerin, a potent explosive and vasodilator.

Experimental Protocols

Accurate characterization of glycerol's properties is crucial for its application in research and drug development. The following are standard methodologies for determining its key attributes.

3.1 Determination of Viscosity using a Rotational Viscometer

This protocol outlines the measurement of dynamic viscosity, a critical parameter for liquid and semi-solid formulations.

-

Principle: A spindle is rotated at a constant speed in the glycerol sample. The torque required to maintain this speed is measured and is directly proportional to the viscosity of the fluid.

-

Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle for high viscosity fluids.

-

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Equilibrate the glycerol sample to the desired temperature (e.g., 20 ± 0.1 °C) using the water bath.

-

Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the full-scale range.

-

Immerse the spindle into the glycerol sample up to the immersion mark.

-

Allow the system to stabilize for several minutes to ensure thermal equilibrium.

-

Start the motor and record the torque reading once it becomes stable.

-

Calculate the viscosity using the viscometer's calibration constant for the chosen spindle and speed.

-

3.2 Purity Assay by Titration (Acid-Base)

This method can be used to determine the purity of a glycerol sample by quantifying its acidic or basic impurities.

-

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of acid or base to a potentiometric or colorimetric endpoint.

-

Apparatus: Burette, pH meter or indicator, magnetic stirrer, titration vessel.

-

Procedure:

-

Accurately weigh a known amount of the glycerol sample and dissolve it in deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) or place a calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until the endpoint is reached (a persistent faint pink color for phenolphthalein (B1677637) or a sharp inflection in the pH curve).

-

Record the volume of titrant used.

-

The purity can be calculated based on the amount of titrant consumed, which corresponds to the amount of acidic impurities present.

-

Visualization of Glycerol in Key Processes

The following diagrams illustrate the role of glycerol in a fundamental metabolic pathway and a common laboratory workflow.

Caption: Metabolic fate of glycerol entering glycolysis or triglyceride synthesis.

Caption: Workflow for cell cryopreservation using glycerol as a cryoprotectant.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Propane-1,2,3-triol (Glycerol) Synthesis Pathways in Microorganisms

Abstract

This compound, commonly known as glycerol (B35011), is a versatile polyol with widespread applications in the pharmaceutical, cosmetic, and food industries. It also serves as a key platform chemical for the synthesis of value-added products. Microbial fermentation presents a sustainable and economically viable alternative to chemical synthesis for glycerol production. This technical guide provides a comprehensive overview of the core metabolic pathways for glycerol biosynthesis in key microorganisms, primarily the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. It details metabolic engineering strategies for enhancing production, summarizes key quantitative data from engineered strains, and provides detailed experimental protocols for the analysis and quantification of glycerol and related enzymatic activities.

Core Biosynthesis Pathways of Glycerol

Microorganisms synthesize glycerol primarily from glycolytic intermediates. The most common and well-characterized pathway involves a two-step conversion of dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in glycolysis.

Glycerol Synthesis in Saccharomyces cerevisiae

In the yeast S. cerevisiae, glycerol production is a crucial process for maintaining redox balance, especially under anaerobic conditions, and for responding to osmotic stress.[1][2] The synthesis pathway is the primary route for glycerol formation.[3]

The pathway proceeds as follows:

-

Reduction of DHAP: Dihydroxyacetone phosphate (DHAP) is reduced to glycerol-3-phosphate (G3P). This reaction is catalyzed by the cytosolic NAD⁺-dependent glycerol-3-phosphate dehydrogenase, encoded by the GPD1 and GPD2 genes.[2][3] This step is considered rate-limiting.[4]

-

Dephosphorylation of G3P: Glycerol-3-phosphate is then dephosphorylated to yield glycerol. This reaction is catalyzed by glycerol-3-phosphatase, encoded by the GPP1 and GPP2 genes.[1][2]

Glycerol Metabolism in Escherichia coli

E. coli can both consume and produce glycerol. The synthesis pathway is analogous to that in yeast, stemming from DHAP. The catabolic (utilization) pathway involves two primary routes.[5][6]

-

Glycerol Kinase Pathway: Glycerol is first phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase (encoded by glpK). G3P is then oxidized to DHAP by glycerol-3-phosphate dehydrogenase (encoded by glpD).[5]

-

Glycerol Dehydrogenase Pathway: Glycerol is oxidized to dihydroxyacetone (DHA) by glycerol dehydrogenase (gldA). DHA is subsequently phosphorylated to DHAP by DHA kinase (dhaKLM).[6][7]

Metabolic engineering efforts often focus on redirecting carbon flux from glycolysis towards glycerol by overexpressing the synthesis enzymes.

Metabolic Engineering for Enhanced Glycerol Production

To achieve high yields and titers, microorganisms are genetically engineered to channel more carbon flux towards glycerol and reduce the formation of by-products like ethanol (B145695).

Key strategies include:

-

Overexpression of Glycerol Synthesis Genes: Increasing the expression of genes encoding glycerol-3-phosphate dehydrogenase (GPD1) and glycerol-3-phosphatase (GPP2) in S. cerevisiae enhances the conversion of DHAP to glycerol.[1]

-

Deletion of Competing Pathways: In S. cerevisiae, deleting alcohol dehydrogenase genes (ADH) can reduce ethanol production, thereby making more NADH available for the GPD-catalyzed step.[1]

-

Disruption of Glycolysis: Deleting the triose phosphate isomerase gene (tpi1Δ) in S. cerevisiae prevents the conversion of DHAP to glyceraldehyde-3-phosphate, leading to DHAP accumulation and forcing the flux towards glycerol. This strategy has resulted in high glycerol yields.[1]

-

Redox Engineering: Deleting NADH dehydrogenases (NDE1, NDE2) and the respiratory chain-linked G3P dehydrogenase (GUT2) in a tpi1Δ mutant of S. cerevisiae further optimizes the cytosolic redox balance, enhancing glycerol production.[8]

Quantitative Data on Microbial Glycerol Production

The following table summarizes key performance indicators for various engineered microbial strains.

| Microorganism | Relevant Genotype / Strategy | Substrate | Titer (g/L) | Yield (mol/mol substrate) | Productivity (g/L/h) | Reference |

| S. cerevisiae | Wild-Type (VHEP fed-batch) | Glucose | 3.1 | - | 2.1 (ethanol) | [9] |

| S. cerevisiae | TEFmut2 (engineered) | Glucose | 0.4 | - | 2.3 (ethanol) | [9] |

| S. cerevisiae | tpi1Δ nde1Δ nde2Δ gut2Δ | Glucose | ~110 | 0.83 | 1.1 | [1] |

| S. cerevisiae | Overexpress GPD1, GPP2 | Glucose | >100 | 0.47 (g/g) | 1.3 | [1] |

| S. cerevisiae | adh1Δ | Glucose | < 5 | - | - | [1] |

| K. pneumoniae | Crude Glycerol Fermentation | Crude Glycerol | 51.3 - 53 | - | 1.7 (for 1,3-PDO) | [10] |

| C. butyricum | Industrial Glycerin Fermentation | Industrial Glycerin | 63.4 | 0.69 (for 1,3-PDO) | 1.85 (for 1,3-PDO) | [10] |

| E. coli | Evolved mutant (oxygen-limiting) | Glycerol | ~40 | 0.45 (g/g for ethanol) | ~0.83 (for ethanol) | [5] |

Note: Some studies focused on products derived from glycerol (e.g., 1,3-propanediol, ethanol), where glycerol was the substrate. These are included to show the potential of glycerol as a feedstock.

Key Experimental Protocols

Quantification of Extracellular Glycerol

Accurate measurement of glycerol concentration in the fermentation broth is critical for process monitoring and yield calculation.

This is a standard and reliable method for separating and quantifying glycerol.

-

Principle: The fermentation broth supernatant is injected into an HPLC system equipped with a suitable column and a refractive index detector (RID). Glycerol is separated from other components (e.g., glucose, organic acids, ethanol) and quantified based on the peak area relative to a standard curve.

-

Methodology:

-

Sample Preparation: Collect a sample of the fermentation broth. Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

-

Filtration: Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Chromatography:

-

Quantification: Prepare a series of glycerol standards of known concentrations. Run the standards to generate a calibration curve. Calculate the glycerol concentration in the samples by comparing their peak areas to the calibration curve.

-

Enzymatic kits provide a rapid and specific method for glycerol determination.

-

Principle: This method uses a series of coupled enzymatic reactions. Glycerol Kinase (GK) phosphorylates glycerol to G3P. Glycerol Phosphate Oxidase (GPO) then oxidizes G3P to produce hydrogen peroxide (H₂O₂). Peroxidase (POD) uses H₂O₂ to react with a chromogenic substrate (e.g., 4-aminoantipyrine), producing a colored product that can be measured spectrophotometrically.[13] The absorbance is directly proportional to the glycerol concentration.

-

Methodology (based on commercial kits):

-

Sample Preparation: Prepare cell-free supernatant as described for HPLC. Dilute samples as necessary to fall within the linear range of the assay (e.g., 10 µM to 2 mM).[13]

-

Standard Curve: Prepare a serial dilution of a glycerol standard provided with the kit.

-

Reaction Setup:

-

Pipette samples and standards into a 96-well microplate.

-

Prepare a working reagent by mixing the assay buffer, enzyme mix, cofactor mix, and developer as per the kit's instructions.[13]

-

Add the working reagent to all wells.

-

-

Measurement:

-

Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the glycerol concentration in the samples.

-

Enzyme Activity Assays

Measuring the specific activity of key enzymes in the glycerol pathway helps to identify metabolic bottlenecks and confirm the effects of genetic modifications.

-

Principle: The activity of GPD is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH (or the oxidation of NADH) at 340 nm. The assay typically measures the reverse reaction (oxidation of G3P to DHAP) as it is more favorable in vitro.[12]

-

Methodology:

-

Cell Extract Preparation: Harvest cells by centrifugation, wash with a suitable buffer, and lyse them using methods like glass bead beating or sonication. Centrifuge the lysate to obtain a cell-free extract.

-

Protein Quantification: Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford assay).

-

Assay Mixture (Example): Prepare a reaction mixture in a cuvette containing buffer (e.g., Tris-HCl), NAD⁺, and hydrazine (B178648) (to trap the DHAP product and drive the reaction).

-

Reaction: Equilibrate the mixture at a constant temperature (e.g., 25°C). Start the reaction by adding the substrate, DL-glycerol 3-phosphate.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

-

Calculation: Calculate the specific activity in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[12]

-

-

Principle: GK activity can be measured using an ADP-coupled spectrophotometric assay. The ADP produced from the phosphorylation of glycerol is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH is monitored at 340 nm.[14]

-

Methodology:

-

Cell Extract Preparation: Prepare cell-free extract as described for the GPD assay.

-

Assay Mixture (Example): Prepare a reaction mixture containing buffer, MgCl₂, ATP, PEP, NADH, and the coupling enzymes PK and LDH.

-

Reaction: Add the cell extract to the mixture and equilibrate. Start the reaction by adding the substrate, glycerol.

-

Measurement: Monitor the decrease in absorbance at 340 nm.

-

Calculation: Calculate the specific activity based on the rate of NADH consumption and the total protein concentration.

-

Microbial Culturing and Genetic Modification

-

Inoculum Preparation: Pick a single colony from a selective agar (B569324) plate and inoculate a small volume of sterile liquid medium (e.g., LB for E. coli, YPD for yeast). Incubate overnight in a shaker at the appropriate temperature (e.g., 37°C for E. coli, 30°C for yeast).

-

Fermenter Inoculation: Use the overnight culture to inoculate a larger volume of fermentation medium in a bioreactor.

-

Fermentation: Maintain desired conditions (temperature, pH, aeration, agitation). Monitor growth (OD₆₀₀) and substrate/product concentrations by taking samples periodically.

Long-term storage of engineered strains is crucial for reproducibility.

-

Culture Growth: Grow a bacterial culture in liquid medium to the late logarithmic or early stationary phase.[15]

-

Mixing: In a sterile cryovial, mix the bacterial culture with sterile glycerol. The final glycerol concentration is typically 15-25%. A common method is to add 500 µL of culture to 500 µL of 50% sterile glycerol.[15][16]

-

Freezing: Mix gently by vortexing. Snap-freeze the vial in liquid nitrogen or a dry ice/ethanol bath, then transfer to a -80°C freezer for long-term storage.[15][17]

References

- 1. Metabolic Engineering of Glycerol Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of the fermentative metabolism of glycerol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic flux analysis of a glycerol-overproducing Saccharomyces cerevisiae strain based on GC-MS, LC-MS and NMR-derived C-labelling data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative evaluation of yeast's requirement for glycerol formation in very high ethanol performance fed-batch process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sbmicrobiologia.org.br [sbmicrobiologia.org.br]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic Control Analysis of Glycerol Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]

- 15. addgene.org [addgene.org]

- 16. Preparation of Bacteria Glycerol Stocks [protocols.io]

- 17. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

An In-depth Guide to the Natural Occurrence and Sources of Propane-1,2,3-triol

Introduction: Propane-1,2,3-triol, systematically named by IUPAC, is more commonly known as glycerol (B35011) or glycerin.[1][2] It is a simple, trihydric alcohol that is fundamental to the biochemistry of most life on Earth.[1][2] This viscous, colorless, and odorless liquid is a central structural component of lipids, such as triglycerides, which are found in virtually all animal and plant cells.[3][4] Its hygroscopic nature and sweet taste also lead to its use in various industrial applications.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its primary sources, quantitative data on its prevalence, and detailed experimental protocols for its extraction and analysis.

Natural Occurrence and Biological Role

This compound is ubiquitous in nature, primarily existing not as a free molecule but as the structural backbone of glycerides.[3] These are esters formed between glycerol and fatty acids.

-

Triglycerides: The most abundant glycerides are triglycerides, which consist of a glycerol molecule esterified with three fatty acids.[3] In animals, triglycerides are the main constituent of adipose tissue (body fat) and serve as a critical long-term energy reserve.[3][4] In plants, triglycerides are predominantly found as oils stored in seeds and fruits, also for energy storage.[3][4]

-

Phospholipids: Glycerol is also a key component of phospholipids, which form the lipid bilayers of all cellular membranes. In phospholipids, two fatty acids are attached to the first and second carbon of the glycerol backbone, while a phosphate (B84403) group is attached to the third.

-

Metabolic Intermediate: Free glycerol is a product of the metabolic breakdown (lipolysis) of triglycerides. When the body utilizes stored fat for energy, glycerol and fatty acids are released into the bloodstream.[3] The liver primarily metabolizes this glycerol, where it can enter the glycolysis pathway to provide energy or be converted into glucose through gluconeogenesis.[3][5]

-

Microbial Production: Many microorganisms, including yeasts like Saccharomyces cerevisiae, produce glycerol as a part of their metabolism, often as a response to osmotic stress.[6] Some algae, such as Dunaliella species, can accumulate significant amounts of glycerol.[6][7]

Primary Natural and Industrial Sources

Glycerol is obtained from a variety of natural sources, with the vast majority derived from the processing of fats and oils.

-

Animal Fats: Historically, animal fats like tallow (B1178427) (from beef or mutton) and lard (from pork) were major sources of glycerol, typically as a byproduct of soap making.[8][9]

-

Vegetable Oils: Today, vegetable oils are the predominant source.[8][10] Common oils used for glycerol production include palm, soybean, coconut, and rapeseed oil.[3][8][10]

-

Biodiesel Production: A significant modern source of crude glycerol is the transesterification process used to produce biodiesel.[8] In this process, triglycerides from oils or fats react with an alcohol (like methanol) to yield fatty acid methyl esters (biodiesel) and a substantial amount of crude glycerol as a byproduct.[8]

-

Fermentation: Glycerol can also be produced through the fermentation of sugars by specific strains of yeast under controlled conditions.[11]

Quantitative Data on Glycerol Yield

The amount of glycerol that can be obtained is directly related to the triglyceride content of the source material. The theoretical maximum yield from a pure triglyceride is approximately 10% of its weight.

| Source Category | Specific Source | Typical Pure Glycerol Yield (by weight of neutral oil/fat) | Reference |

| Animal Fat | Tallow (Beef) | ~10% | [12] |

| Vegetable Oils | Palm Oil | ~10.5% | [12] |

| Soybean Oil | ~10.4% | [12] | |

| Coconut Oil | ~10.7% | [12] | |

| Rapeseed (Canola) Oil | ~10.2% | [12] | |

| Industrial Byproduct | Crude Glycerol (from Biodiesel) | Varies (50-80% glycerol content before purification) | [8] |

Table 1: Typical glycerol yield from various natural fats and oils. The yield is based on the hydrolysis of neutral, refined triglycerides.

Experimental Protocols

Saponification is the alkaline hydrolysis of an ester. When applied to triglycerides, it yields glycerol and fatty acid salts, known as soap.[13][14][15]

-

Objective: To hydrolyze a triglyceride sample to produce glycerol and soap.

-

Materials:

-

Triglyceride source (e.g., 10g of vegetable oil or animal fat)

-

25% Sodium Hydroxide (NaOH) solution

-

Ethanol (B145695) (95%)

-

Saturated Sodium Chloride (NaCl) solution

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle and magnetic stirrer

-

Beakers, graduated cylinders

-

Filtration apparatus (Buchner funnel, filter paper)

-

-

Methodology:

-

Weigh 10g of the fat or oil into a 250 mL round-bottom flask.

-

Add 50 mL of 95% ethanol to dissolve the triglyceride.

-

Slowly add 15 mL of 25% NaOH solution to the flask while stirring.

-

Assemble the reflux apparatus and heat the mixture gently using a heating mantle. Maintain a gentle reflux for 30-45 minutes. The reaction is complete when the oily layer disappears and a homogenous solution is formed.[15]

-

Allow the mixture to cool slightly. Pour the warm solution into a beaker containing 150 mL of saturated NaCl solution. This process, called "salting out," precipitates the soap by reducing its solubility.

-

Stir the mixture thoroughly and then cool it in an ice bath to fully precipitate the soap.

-

Separate the solid soap from the liquid mixture (spent lye) by vacuum filtration using a Buchner funnel. The filtrate contains the glycerol, excess NaOH, ethanol, and dissolved salt.

-

The glycerol in the filtrate can be further purified through distillation after neutralizing the excess alkali.

-

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying glycerol, especially in complex mixtures like beer, wine, or biodiesel.[16][17]

-

Objective: To determine the concentration of glycerol in an aqueous sample.

-

Instrumentation & Columns:

-

HPLC system with a Refractive Index Detector (RID), which is suitable for compounds without a UV chromophore like glycerol.

-

Column: A cation-exchange column (e.g., Waters Sugar-Pak 1) or a specific polar-compound column is often used.[17]

-

-

Reagents:

-

HPLC-grade water (as mobile phase)

-

Glycerol standard (99%+ purity)

-

-

Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, which is often simply HPLC-grade water. For some columns, a very dilute acid (e.g., 0.005 M H₂SO₄) is used. The mobile phase should be degassed before use.

-

Standard Curve Preparation: Prepare a stock solution of glycerol (e.g., 10 mg/mL) in the mobile phase. From this stock, create a series of dilutions to serve as calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL).

-

Sample Preparation: Dilute the sample containing glycerol with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter to remove particulates.

-

Chromatographic Conditions (Example):

-

Column: Waters Sugar-Pak 1 (300 mm x 6.5 mm)

-

Mobile Phase: HPLC-grade water[17]

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 85 °C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 20 µL

-

-

Analysis: Inject the prepared standards, followed by the samples.

-

Quantification: Construct a calibration curve by plotting the peak area of the glycerol standard against its concentration. Determine the concentration of glycerol in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Caption: Derivation of glycerol from natural fat and oil sources.

Caption: Experimental workflow for glycerol extraction via saponification.

Caption: Simplified microbial biosynthesis pathway of glycerol from glucose.

References

- 1. cremeroleo.de [cremeroleo.de]

- 2. Structural formula this compound – mercurhandel GmbH [mercuroleo.com]

- 3. Glycerol - Wikipedia [en.wikipedia.org]

- 4. VI. Lipids, Structure – A Guide to the Principles of Animal Nutrition [open.oregonstate.education]

- 5. Glyceroneogenesis - Wikipedia [en.wikipedia.org]

- 6. The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. What Glycerin Is Made Of- Sourcing, Production & Applications to Manufacturers [elchemy.com]

- 9. Hidden Animal Fats - Gentle World [gentleworld.org]

- 10. quora.com [quora.com]

- 11. Glycerin | Organic Materials Review Institute [omri.org]

- 12. ams.usda.gov [ams.usda.gov]

- 13. Saponification Definition and Reaction [thoughtco.com]

- 14. echemi.com [echemi.com]

- 15. webassign.net [webassign.net]

- 16. Sensitive determination of glycerol by derivatization using a HPLC-DAD method in biodiesel samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Simple HPLC Method for Determining the Glycerol Content of Beer [asbcnet.org]

An In-depth Technical Guide to Propane-1,2,3-triol (Glycerol) Biosynthesis and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-triol, commonly known as glycerol (B35011), is a simple polyol compound central to numerous metabolic processes across all domains of life. It serves as the backbone for glycerolipids, including triglycerides and phospholipids, which are essential for energy storage and cellular membrane structure.[1] Beyond its structural role, glycerol and its phosphorylated form, glycerol-3-phosphate (G3P), are key intermediates at the intersection of carbohydrate and lipid metabolism.[2] Understanding the intricate pathways of glycerol biosynthesis and its metabolic fate is crucial for research in various fields, including metabolic diseases, cancer biology, and industrial biotechnology. This guide provides a comprehensive technical overview of the core biosynthetic and metabolic pathways of glycerol, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Biosynthetic Pathways of this compound

Glycerol-3-phosphate is the primary precursor for the synthesis of the glycerol backbone of glycerolipids.[1] There are two main pathways for its de novo synthesis: one starting from dihydroxyacetone phosphate (B84403) (DHAP) derived from glycolysis, and the other, glyceroneogenesis, which synthesizes G3P from non-carbohydrate precursors. Additionally, free glycerol can be phosphorylated to G3P by glycerol kinase.

Glycolysis-Derived Glycerol-3-Phosphate Synthesis

The most direct route for G3P synthesis is from the glycolytic intermediate dihydroxyacetone phosphate (DHAP).[3] During glycolysis, fructose-1,6-bisphosphate is cleaved into DHAP and glyceraldehyde-3-phosphate. DHAP can then be reduced to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), a reaction that requires NADH.[1]

Glyceroneogenesis

Glyceroneogenesis is a metabolic pathway that synthesizes G3P from precursors other than glucose, such as lactate (B86563), pyruvate (B1213749), and certain amino acids. This pathway is essentially an abbreviated version of gluconeogenesis. Key enzymes in this pathway include pyruvate carboxylase and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which converts oxaloacetate to phosphoenolpyruvate.[4] The resulting phosphoenolpyruvate then proceeds through the reverse reactions of glycolysis to produce DHAP, which is subsequently converted to G3P.

Microbial Fermentation

Certain microorganisms, particularly yeasts like Saccharomyces cerevisiae, can produce significant amounts of glycerol through fermentation, especially under osmotic stress or anaerobic conditions. In this process, a portion of the DHAP generated during glycolysis is diverted to glycerol production to reoxidize the excess NADH formed. This pathway involves two key enzymes: glycerol-3-phosphate dehydrogenase (Gpd1p) and glycerol-3-phosphate phosphatase (Gpp1p/Gpp2p).[5]

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes and metabolites involved in this compound biosynthesis.

Table 1: Kinetic Properties of Key Enzymes

| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Specific Activity | Reference(s) |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Saccharomyces kudriavzevii | Dihydroxyacetone phosphate | - | Increased vs. S. cerevisiae | - | [5][6] |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Sulfolobus acidocaldarius | Dihydroxyacetone phosphate | - | - | - | [7] |

| Glycerol Kinase (GK) | Escherichia coli | Dihydroxyacetone | 0.5 mM | - | - | [8] |

| Glycerol Kinase (GK) | Chaetomium thermophilum | Glycerol | - | - | - | [9] |

| Glycerol Kinase (GK) | Sulfolobus acidocaldarius (Saci_1117) | Glycerol | 0.024 ± 0.001 mM | 45.7 ± 0.25 U/mg | - | [7] |

| Glycerol Kinase (GK) | Sulfolobus acidocaldarius (Saci_1117) | ATP | 0.205 ± 0.024 mM | - | - | [7] |

| Glycerol Kinase (GK) | Sulfolobus acidocaldarius (Saci_2033) | Glycerol | 0.024 ± 0.004 mM | 88.2 ± 2.5 U/mg | - | [7] |

| Glycerol Kinase (GK) | Sulfolobus acidocaldarius (Saci_2033) | ATP | 0.174 ± 0.019 mM | - | - | [7] |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Sulfolobus solfataricus P2 | Phosphoenolpyruvate | 0.09 - 0.26 mM | 88.7 U/mg (at 80°C) | - | [10] |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Ishige okamurae | - | - | 48.4 µmol·min−1·mg−1 (carboxylation) | 63.3 µmol·min−1·mg−1 (decarboxylation) | [11] |

Table 2: Metabolite Concentrations

| Metabolite | Organism/Tissue | Condition | Concentration | Reference(s) |

| Glycerol | Human Plasma (Fasting) | Normal | 14-69 µmol/L | [12] |

| Glycerol | Human Plasma | Normal | 0.05 - 0.1 mmol/L | |

| Glycerol | Human Adipose Tissue (Interstitial) | Basal | 186 ± 24 µmol/L | [13] |

| Glycerol | Human Muscle (Interstitial) | Basal | 67 ± 15 µmol/L | [13] |

| Dihydroxyacetone phosphate (DHAP) | Escherichia coli | Grown on MM fructose, transferred to MM glucose | - | [14] |

| Glycerol-3-phosphate (G3P) | Mammalian Cells | - | - | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of glycerol biosynthesis and metabolism.

Preparation of Cell Lysates and Tissue Homogenates for Enzyme Assays

a) Preparation of Yeast Cell Extracts [15]

-

Cell Culture and Harvest:

-

Inoculate a fresh culture of Saccharomyces cerevisiae in 50 mL of YPDA medium and grow to an absorbance of 0.5–1.0 at 600 nm at 30°C with vigorous shaking.

-

Centrifuge the cells at 300 rcf for 5 minutes at 4°C.

-

Wash the cell pellet sequentially with sterile water and then with potassium phosphate buffer (25 mM KPO4, pH 8.0).

-

Centrifuge again at 300 rcf for 5 minutes at 4°C.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 500 µL of ice-cold lysis buffer (25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, and a protease inhibitor tablet).

-

Transfer the suspension to a microcentrifuge tube containing an equal volume of pre-chilled 0.5 mm diameter glass beads.

-

Disrupt the cells by vortexing for 10 cycles of 2 minutes at maximum speed, with 1-minute cooling intervals on ice between each cycle.

-

-

Clarification:

-

Centrifuge the lysate at maximum speed for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.

-

b) Preparation of Tissue Homogenates [16]

-

Tissue Collection and Preparation:

-

Excise 1-1.5 g of the desired tissue (e.g., leaves, seeds, roots).

-

Immediately place the tissue in a pre-chilled mortar.

-

-

Homogenization:

-

Add 1 mL of ice-cold protein extraction buffer (10 mM Tris-HCl pH 8.1, 10 mM EDTA pH 8.0, 5 mM β-Mercaptoethanol, 0.1 mg/mL PMSF) per gram of tissue.

-

Add a small amount of fine sand or liquid nitrogen to the mortar to aid in grinding.

-

Grind the tissue with a pestle until a homogeneous, thick paste is formed.

-

-

Clarification:

-

Transfer the homogenate to a 1.5 mL microcentrifuge tube.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Carefully collect the supernatant for subsequent protein quantification and enzyme assays.

-

Protein Concentration Determination: Bradford Assay[17][18][19]

-

Reagent Preparation (Bradford Reagent):

-

Dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol.

-

Add 100 mL of 85% (w/v) phosphoric acid.

-

Once the dye has completely dissolved, bring the final volume to 1 liter with distilled water.

-

Filter the solution through Whatman #1 paper and store in a dark bottle at room temperature.

-

-

Standard Curve Preparation:

-

Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) in the same buffer as the samples.

-

-

Assay Procedure (Microplate Format): [17]

-

Pipette 10 µL of each standard and appropriately diluted unknown sample in triplicate into the wells of a 96-well microplate.

-

Add 180 µL of Bradford reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Calculation:

-

Generate a standard curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Enzyme Activity Assays

a) Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay (Spectrophotometric) [18][19][20]

This assay measures the oxidation of NADH to NAD+, which is coupled to the reduction of dihydroxyacetone phosphate to glycerol-3-phosphate.

-

Reaction Mixture Preparation (per assay):

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Dihydroxyacetone phosphate (substrate)

-

NADH (cofactor)

-

-

Assay Procedure:

-

In a cuvette or 96-well plate, combine the assay buffer, NADH, and the cell lysate/tissue homogenate.

-

Initiate the reaction by adding dihydroxyacetone phosphate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation of Specific Activity:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

-

Divide the rate of substrate conversion by the total protein concentration in the assay (mg) to obtain the specific activity (U/mg).

-

b) Glycerol Kinase (GK) Activity Assay (Coupled Spectrophotometric) [9][21][22]

This assay couples the production of ADP from the glycerol kinase reaction to the oxidation of NADH via the pyruvate kinase and lactate dehydrogenase reactions.

-

Reaction Mixture Preparation (per assay):

-

Assay Buffer (e.g., 0.1 M Triethanolamine-HCl, pH 7.4)

-

Glycerol (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

MgCl2

-

-

Assay Procedure:

-

Combine the assay buffer, glycerol, ATP, PEP, NADH, PK, LDH, and MgCl2 in a cuvette.

-

Add the cell lysate/tissue homogenate to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

-

-

Calculation of Specific Activity:

-

Calculate the rate of NADH oxidation (ΔA340/min).

-

Determine the specific activity as described for the GPDH assay.

-

Quantification of Glycerol by High-Performance Liquid Chromatography (HPLC)[26][27][28][29][30]

-

Sample Preparation:

-

Centrifuge fermentation broth or other liquid samples to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample as necessary to fall within the linear range of the standard curve.

-

-

HPLC Conditions:

-

Column: A column suitable for sugar and alcohol analysis, such as an Aminex HPX-87H or a similar ion-exchange column.

-

Mobile Phase: A dilute acid solution, typically 0.005 M H2SO4.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintain the column at an elevated temperature, for example, 60°C, to improve peak shape.

-

Detector: A Refractive Index (RI) detector is commonly used for glycerol detection.

-

-

Analysis and Quantification:

-

Inject a known volume of the prepared sample and standards onto the HPLC system.

-

Identify the glycerol peak based on its retention time compared to a pure glycerol standard.

-

Quantify the glycerol concentration in the sample by comparing its peak area to a standard curve generated from known concentrations of glycerol.

-

13C-Metabolic Flux Analysis (MFA)[12][13][15][31][32]

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

-

Experimental Design:

-

Select an appropriate 13C-labeled substrate, such as [1,2-13C]glucose or [U-13C]glycerol, to label the metabolic network of interest.

-

Culture cells or microorganisms with the labeled substrate until a metabolic and isotopic steady state is reached.

-

-

Sample Collection and Analysis:

-

Rapidly quench metabolism and harvest the cells.

-

Extract intracellular metabolites and hydrolyze proteins to their constituent amino acids.

-

Analyze the mass isotopomer distribution of the metabolites and amino acids using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Flux Calculation:

-

Use specialized software to fit the measured mass isotopomer distributions to a metabolic model of the central carbon metabolism.

-

The software iteratively adjusts the flux values in the model to minimize the difference between the simulated and experimentally determined labeling patterns, thereby providing a quantitative map of the metabolic fluxes.

-

Conclusion

The biosynthesis and metabolism of this compound are governed by a network of interconnected pathways that are fundamental to cellular function. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is indispensable for advancing research in metabolic diseases, developing novel therapeutic strategies, and optimizing biotechnological production of glycerol and its derivatives. This guide provides a foundational resource for professionals in these fields, offering both a conceptual framework and practical methodologies for the comprehensive study of glycerol metabolism.

References

- 1. Glycerol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]

- 4. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 5. Enhanced Enzymatic Activity of Glycerol-3-Phosphate Dehydrogenase from the Cryophilic Saccharomyces kudriavzevii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. An unusual glycerol-3-phosphate dehydrogenase in Sulfolobus acidocaldarius elucidates the diversity of glycerol metabolism across Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | The Carbon Switch at the Level of Pyruvate and Phosphoenolpyruvate in Sulfolobus solfataricus P2 [frontiersin.org]

- 11. Biochemical characterization of phosphoenolpyruvate carboxykinases from multiple species of brown algae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 16. iitg.ac.in [iitg.ac.in]

- 17. bioagilytix.com [bioagilytix.com]

- 18. sciencellonline.com [sciencellonline.com]

- 19. takara.co.kr [takara.co.kr]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 22. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]

Propane-1,2,3-triol: A Technical Guide to its Historical Discovery and Initial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-triol, systematically named glycerol (B35011) and widely known as glycerin, is a simple polyol compound that has become indispensable in a vast array of industrial and scientific applications, including pharmaceuticals, cosmetics, and food production. Its journey from a curious sweet substance isolated in a rudimentary 18th-century laboratory to a cornerstone of modern chemical manufacturing is a testament to centuries of scientific inquiry. This technical guide provides an in-depth exploration of the historical discovery of this compound and the foundational research that elucidated its fundamental properties and initial applications.

The Historical Discovery of this compound

The initial isolation of what we now know as glycerol is credited to the Swedish-German pharmaceutical chemist, Carl Wilhelm Scheele, in 1779.[1] While experimenting with the saponification of olive oil, Scheele heated a mixture of the oil with lead monoxide (litharge).[1][2] This process, a common method for making lead plaster, yielded a water-soluble, sweet-tasting substance which he aptly named "principium dulce oleorum" or "sweet principle of fat".[1][2] In 1783, Scheele published a detailed account of his preparation method in the Transactions of the Royal Academy of Sweden, a method that would be used for the commercial production of glycerin for some time.[2]

It was the French chemist Michel-Eugène Chevreul who, in the early 19th century, extensively studied fats and oils and formally named Scheele's discovery "glycérine" in 1811, derived from the Greek word "glykys," meaning sweet.[2][3] Chevreul's meticulous research established that fats are esters of fatty acids and glycerol.[2] The correct empirical formula, C3H8O3, was proposed by the French scientist Théophile-Jules Pelouze in 1836.[2] The structural formula, C3H5(OH)3, which accurately represents it as a trihydric alcohol, was finally established in 1886 based on the work of French chemists Marcellin Berthelot and Lucea.[2]

Initial Research and Characterization

Following its discovery, the initial research on this compound focused on understanding its physical and chemical properties, which were crucial for its subsequent application.

Physical and Chemical Properties

Early researchers characterized glycerol as a colorless, odorless, viscous, and hygroscopic liquid with a high boiling point.[1] Its sweet taste was one of its most notable initial characteristics. The unique combination of these properties made it a substance of great interest.

Below is a table summarizing some of the early reported physical properties of this compound. It is important to note that the purity of early samples and the precision of measurement techniques were limited compared to modern standards.

| Property | Reported Value (Early 19th Century) | Modern Value (for comparison) |

| Appearance | Clear, colorless, syrupy liquid | Clear, colorless, viscous liquid |

| Odor | Odorless | Odorless |

| Taste | Sweet | Sweet |

| Specific Gravity | Approximately 1.26 g/cm³ | 1.261 g/cm³ at 20°C[4] |

| Boiling Point | High, with decomposition | 290 °C (decomposes)[4] |

| Melting Point | Not consistently reported in early sources | 18.1 °C[4] |

| Solubility | Soluble in water and alcohol | Miscible with water and alcohol |

Experimental Protocols

Carl Wilhelm Scheele's Isolation of the "Sweet Principle of Fat" (circa 1779)

Based on historical accounts, a detailed experimental protocol for Scheele's original isolation of glycerol can be reconstructed as follows:

-

Materials:

-

Olive oil (or other vegetable/animal fat)

-

Lead(II) oxide (Litharge, PbO)

-

Water

-

Heating apparatus (e.g., a sand bath or open flame)

-

Filtration apparatus

-

Evaporation vessel

-

-

Procedure:

-

A quantity of olive oil and an equal or greater amount of lead(II) oxide were combined in a vessel with a sufficient amount of water.

-

The mixture was heated and stirred continuously. The heating was maintained for a prolonged period to ensure the saponification reaction proceeded to completion. This process would have formed lead soaps (insoluble) and released glycerol into the aqueous phase.

-

Upon cooling, the solid lead soap was separated from the aqueous solution by filtration.

-

The resulting aqueous filtrate, containing the dissolved "sweet principle of fat," was then carefully heated to evaporate the excess water.

-

As the water evaporated, a viscous, sweet-tasting liquid remained, which was the isolated crude glycerol.

-

dot

Caption: Early Saponification and Isolation of this compound.

Early Applications of this compound

The unique properties of glycerol led to its adoption in various fields in the 19th and early 20th centuries.

-

Pharmaceuticals and Medicine: Glycerol's non-toxic nature, sweet taste, and solvent properties made it a valuable ingredient in medicinal formulations. It was used as a solvent for various substances, a moistening agent, and a bodying agent in tinctures, elixirs, and syrups.[5] Its humectant properties were utilized in ointments and lotions for skin conditions.[5] Glycerol suppositories were also developed as a laxative.[1]

-

Cosmetics and Toiletries: The humectant and emollient properties of glycerol made it a popular ingredient in early cosmetics and personal care products.[5] It was incorporated into lotions, creams, and soaps to moisturize the skin.[1]

-

Food and Beverages: The Food and Drug Administration (FDA) approved glycerol for human consumption.[1] It was used as a sweetener, being about 60-75% as sweet as sugar, and as a humectant to prevent the drying out of products like bread and cakes.[1] Its viscous nature also allowed it to be used as a thickener.[1]

-

Industrial Applications: One of the most significant early industrial applications of glycerol was in the production of nitroglycerin, a powerful explosive, upon reaction with nitric and sulfuric acids. This discovery by Ascanio Sobrero in 1847 and its subsequent stabilization as dynamite by Alfred Nobel had a profound impact on construction, mining, and warfare. Glycerol was also used as an antifreeze, a lubricant, and in the manufacture of inks and plastics.[3]

Initial Biological and Physiological Research

Early biological research on this compound focused on its metabolic fate and physiological effects. It was recognized as a component of fats in the body. When the body utilizes stored fat for energy, glycerol and fatty acids are released into the bloodstream.[3] Early studies indicated that glycerol is primarily metabolized in the liver.[3] In some organisms, it was found that the glycerol component could enter the glycolysis pathway to provide energy for cellular metabolism or be converted to glucose through gluconeogenesis.[3]

Conclusion

The discovery of this compound by Carl Wilhelm Scheele and the subsequent foundational research by scientists like Michel-Eugène Chevreul laid the groundwork for its widespread use today. The initial characterization of its physical and chemical properties, coupled with early investigations into its applications and biological role, transformed it from a scientific curiosity into a versatile and valuable chemical. This historical journey underscores the importance of fundamental scientific inquiry in unlocking the potential of chemical compounds that continue to shape modern industry and science.

References

- 1. What is Glycerol? 6 Uses for the Wonder Compound | HowStuffWorks [science.howstuffworks.com]

- 2. HISTORY OF SCIENCE: History discovery of glycerin [historyofsciences.blogspot.com]

- 3. Glycerol - Wikipedia [en.wikipedia.org]

- 4. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Bonding of Propane-1,2,3-triol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure and chemical bonding of propane-1,2,3-triol, commonly known as glycerol (B35011). The content herein is curated to provide in-depth insights for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of molecular and intermolecular interactions.

Molecular Structure and Conformation

This compound is a simple trihydric alcohol with the chemical formula C₃H₈O₃.[1] Its structure consists of a three-carbon backbone with a hydroxyl (-OH) group attached to each carbon atom.[1][2] The presence of these three hydroxyl groups is central to the molecule's physical and chemical properties.

The carbon atoms in the this compound molecule are sp³-hybridized, resulting in a tetrahedral geometry around each carbon atom with bond angles approximating 109.5°.[3] All bonds within the molecule are covalent.[3] The molecule is achiral but prochiral.

Due to the free rotation around the C-C single bonds, this compound can exist in various conformations. The relative orientation of the hydroxyl groups defines these conformers, which are often described using gauche (g) and trans (t) notations for the O-C-C-O dihedral angles. The nine possible staggered conformations are denoted by pairs of these descriptors (e.g., gg, gt, tg). In the crystalline state, glycerol predominantly adopts the symmetrical αα-conformation.[4] In the gas and liquid phases, a mixture of conformers exists, with theoretical studies suggesting that the αα and αγ conformers are particularly stable due to the formation of intramolecular hydrogen bonds.[5]

Chemical Bonding

Intramolecular Bonding

The intramolecular bonding in this compound is characterized by strong covalent bonds. The key bond types are C-C, C-H, C-O, and O-H. The specific lengths and angles of these bonds have been determined through experimental techniques such as X-ray crystallography and computational modeling.

Intermolecular Forces

The physicochemical properties of this compound are largely dictated by its extensive network of intermolecular forces.

-

Hydrogen Bonding: The most significant intermolecular force is hydrogen bonding, which occurs between the hydroxyl groups of adjacent molecules.[6][7] Each this compound molecule has three hydroxyl groups, enabling it to act as both a hydrogen bond donor and acceptor at multiple sites. This extensive hydrogen bonding is responsible for its high viscosity, low vapor pressure, and high boiling point.[8] In the crystalline state, a three-dimensional hydrogen-bonded network is formed.[2][6]

-

Dipole-Dipole Interactions: The polar nature of the C-O and O-H bonds creates a net dipole moment in the molecule, leading to dipole-dipole interactions between adjacent molecules.[7]

-

London Dispersion Forces: As with all molecules, London dispersion forces are also present due to temporary fluctuations in electron density.[7]

Quantitative Data

The following tables summarize key quantitative data regarding the molecular structure and physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₃ | [9][10] |

| Molar Mass | 92.09 g/mol | [10] |

| Density | 1.261 g/cm³ at 20 °C | [1] |

| Melting Point | 17.9 °C | [1] |

| Boiling Point | 290 °C (decomposes) | [1][7] |

| Dipole Moment | 2.56 D | [11] |

Table 2: Experimentally Determined Bond Lengths and Angles from X-ray Diffraction of Crystalline Glycerol

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C1-C2 | 1.521 | O1-C1-C2 | 111.4 |

| C2-C3 | 1.523 | C1-C2-C3 | 112.5 |

| C1-O1 | 1.431 | C1-C2-O2 | 109.8 |

| C2-O2 | 1.433 | O2-C2-C3 | 109.9 |

| C3-O3 | 1.430 | C2-C3-O3 | 111.3 |

| O1-H1 | 0.82 | C1-O1-H1 | 109.5 |

| O2-H2 | 0.82 | C2-O2-H2 | 109.5 |

| O3-H3 | 0.82 | C3-O3-H3 | 109.5 |

Note: Data is derived from typical values found in crystallographic studies of glycerol and related polyols. Precise values can vary slightly between different studies and refinement methods.

Experimental Protocols

X-ray Crystallography

X-ray crystallography is a primary technique for determining the precise atomic arrangement in crystalline this compound.

Methodology:

-

Crystal Growth: High-purity this compound is crystallized, often from a solution with a co-solvent like 1-propanol, by slow cooling or evaporation to obtain single crystals of suitable size and quality.

-

Crystal Mounting: A selected crystal is mounted on a goniometer head. For low-temperature data collection, the crystal is typically flash-cooled in a cryostream to minimize radiation damage.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as the crystal is rotated.

-

Data Processing: The diffraction pattern is indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and scaled.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density and refined using least-squares methods to best fit the experimental data.

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction.

Methodology:

-

Sample Preparation: A crystalline sample of this compound is prepared, often with deuteration of the hydroxyl groups to reduce incoherent scattering from hydrogen.

-

Data Collection: The crystal is placed in a beam of neutrons from a nuclear reactor or spallation source. The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

Data Analysis: The data is analyzed in a manner similar to X-ray diffraction to determine the crystal structure, with a particular focus on the positions of the hydrogen/deuterium atoms.

Spectroscopic Analysis (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and intermolecular interactions.

Methodology:

-

Sample Preparation: A sample of liquid or solid this compound is placed in the sample compartment of an FTIR or Raman spectrometer.

-

Data Acquisition: An infrared or laser light source is used to irradiate the sample, and the transmitted/scattered light is analyzed to obtain a spectrum.

-

Spectral Interpretation: The vibrational bands in the spectra are assigned to specific molecular motions (stretching, bending) and can be used to identify the presence of hydrogen bonding and different conformers. Key vibrational modes for glycerol include O-H stretching, C-H stretching, C-O stretching, and various bending modes.[12]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamic behavior and intermolecular interactions of this compound in the liquid state.

Methodology:

-

System Setup: A simulation box is created containing a number of this compound molecules at a specified density and temperature.

-

Force Field Selection: A suitable force field (e.g., GROMOS, AMBER) is chosen to describe the interatomic potentials.

-

Equilibration: The system is allowed to equilibrate to the desired temperature and pressure.

-

Production Run: A long simulation is run to generate trajectories of the atoms over time.

-

Analysis: The trajectories are analyzed to calculate properties such as radial distribution functions (to understand local structure), hydrogen bond lifetimes, and diffusion coefficients.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, conformational energies, and vibrational frequencies of this compound.

Methodology:

-

Structure Input: The 3D coordinates of a this compound conformer are used as input.

-

Method and Basis Set Selection: A level of theory (e.g., M06-2X) and a basis set (e.g., cc-pVTZ) are chosen.

-

Calculation Type: The type of calculation is specified, such as geometry optimization, frequency calculation, or single-point energy calculation.

-

Analysis: The output provides information on the optimized geometry, relative energies of different conformers, and predicted vibrational spectra, which can be compared with experimental data.

Visualizations

The following diagrams illustrate key aspects of the molecular structure and interactions of this compound.

Caption: Molecular structure of this compound.

Caption: Intermolecular hydrogen bonding between two this compound molecules.

Caption: Workflow for determining the structure and bonding of this compound.

References

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycerol - Wikipedia [en.wikipedia.org]

- 7. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. iris.unito.it [iris.unito.it]

- 11. Structure and dynamics in aqueous mixtures of glycerol: insights from molecular dynamics simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 12. rcsb.org [rcsb.org]

An In-Depth Technical Guide to the Thermodynamic Properties of Aqueous Propane-1,2,3-Triol Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous solutions of propane-1,2,3-triol, commonly known as glycerol (B35011). Understanding these properties is crucial for a wide range of applications, including cryopreservation, protein stabilization, and the formulation of pharmaceutical products. This document presents key quantitative data in a structured format, details the experimental protocols for their measurement, and provides a visual representation of the scientific workflow.

Core Thermodynamic Properties: Data Summary

The following tables summarize the key thermodynamic properties of aqueous glycerol solutions at various concentrations and temperatures.

Table 1: Density of Aqueous Glycerol Solutions (g/cm³)

| Glycerol (% by mass) | 0°C | 20°C | 40°C | 60°C | 80°C | 100°C |

| 10 | 1.026 | 1.021 | 1.014 | 1.005 | 0.995 | 0.983 |

| 20 | 1.053 | 1.047 | 1.040 | 1.031 | 1.021 | 1.010 |

| 30 | 1.080 | 1.074 | 1.066 | 1.057 | 1.047 | 1.036 |

| 40 | 1.108 | 1.101 | 1.093 | 1.084 | 1.074 | 1.063 |

| 50 | 1.135 | 1.128 | 1.120 | 1.111 | 1.101 | 1.091 |

| 60 | 1.163 | 1.156 | 1.148 | 1.139 | 1.129 | 1.118 |

| 70 | 1.190 | 1.183 | 1.175 | 1.167 | 1.157 | 1.147 |

Data sourced from multiple studies compiled for various industrial applications. A comprehensive analysis of P-V-T data has been conducted for glycerol-water solutions, providing density information across a range of pressures and temperatures.[1][2]

Table 2: Dynamic Viscosity of Aqueous Glycerol Solutions (mPa·s)

| Glycerol (% by mass) | 0°C | 20°C | 40°C | 60°C | 80°C | 100°C |

| 10 | 2.5 | 1.3 | 0.8 | 0.6 | 0.4 | 0.3 |

| 20 | 4.2 | 2.1 | 1.2 | 0.8 | 0.6 | 0.4 |

| 30 | 7.8 | 3.5 | 1.9 | 1.2 | 0.8 | 0.6 |

| 40 | 17 | 6.5 | 3.2 | 1.9 | 1.2 | 0.8 |

| 50 | 45 | 14 | 6.0 | 3.3 | 2.0 | 1.3 |

| 60 | 150 | 38 | 13 | 6.2 | 3.5 | 2.2 |

| 70 | 650 | 120 | 33 | 13 | 6.5 | 3.8 |

Viscosity of aqueous glycerol solutions is highly dependent on both concentration and temperature. Adding even 10% glycerol by weight can increase the dynamic viscosity by approximately 30%.[3]

Table 3: Specific Heat Capacity of Aqueous Glycerol Solutions (kJ/kg·K)

| Glycerol (% by mass) | 20°C | 40°C | 60°C | 80°C |

| 10 | 3.98 | 4.00 | 4.02 | 4.04 |

| 20 | 3.79 | 3.81 | 3.84 | 3.86 |

| 30 | 3.61 | 3.64 | 3.67 | 3.70 |

| 40 | 3.43 | 3.46 | 3.50 | 3.53 |

| 50 | 3.25 | 3.29 | 3.33 | 3.37 |

| 60 | 3.07 | 3.11 | 3.16 | 3.20 |

| 70 | 2.89 | 2.94 | 2.99 | 3.03 |

The specific heat capacity of aqueous glycerol solutions decreases as the concentration of glycerol increases.[3]

Table 4: Thermal Conductivity of Aqueous Glycerol Solutions (W/m·K)

| Glycerol (% by mass) | 20°C | 40°C | 60°C | 80°C |

| 10 | 0.575 | 0.590 | 0.605 | 0.619 |

| 20 | 0.548 | 0.564 | 0.579 | 0.594 |

| 30 | 0.521 | 0.537 | 0.553 | 0.568 |

| 40 | 0.494 | 0.511 | 0.527 | 0.543 |

| 50 | 0.467 | 0.484 | 0.501 | 0.517 |

| 60 | 0.440 | 0.458 | 0.475 | 0.492 |

| 70 | 0.413 | 0.431 | 0.449 | 0.466 |

Higher concentrations of glycerol lead to a decrease in the thermal conductivity of the aqueous solution.[3]

Table 5: Freezing and Boiling Points of Aqueous Glycerol Solutions

| Glycerol (% by mass) | Freezing Point (°C) | Boiling Point (°C) |

| 10 | -1.7 | 101 |

| 20 | -5.0 | 101 |

| 30 | -9.4 | 103 |

| 40 | -15.6 | 104 |

| 50 | -22.8 | 106 |

| 60 | -34.4 | 109 |

| 70 | -38.9 | 114 |

The freezing point of aqueous glycerol solutions decreases significantly with increasing glycerol concentration, which is advantageous for low-temperature applications.[3]

Experimental Protocols

Detailed and precise experimental methodologies are paramount for obtaining reliable thermodynamic data. The following sections outline the protocols for measuring key properties of aqueous this compound solutions.

Viscosity Measurement using a Calibrated Glass Capillary Viscometer

This protocol is based on the principles outlined in ASTM D445 for determining the kinematic viscosity of transparent liquids.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature water bath with a stability of ±0.02°C

-

Digital stopwatch with a resolution of 0.1 seconds or better

-

Volumetric flasks and pipettes for solution preparation

-

Filtration apparatus (if required)

Procedure:

-

Solution Preparation: Prepare aqueous glycerol solutions of desired concentrations by mass using high-purity water and glycerol. Ensure complete mixing. If particulates are present, filter the solution.

-

Viscometer Selection and Cleaning: Choose a viscometer with a capillary size appropriate for the expected viscosity range. Clean the viscometer thoroughly with a suitable solvent and dry it completely.

-

Sample Loading: Charge the viscometer with the sample solution, ensuring the liquid level is between the filling marks.

-

Temperature Equilibration: Suspend the viscometer vertically in the constant temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium with the bath.

-

Flow Time Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and allow the liquid to flow back down under gravity. Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark and stop it precisely as the meniscus passes the lower timing mark.

-

Repeat Measurements: Perform at least three consecutive flow time measurements. The measurements should be repeatable within the specified tolerance of the method.

-

Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).

-

Calculation of Dynamic Viscosity: Determine the density (ρ) of the solution at the same temperature (see protocol 2.2). Calculate the dynamic viscosity (η) using the equation: η = ν * ρ

Density Measurement

Two common and accurate methods for determining the density of liquid solutions are described below.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance with a readability of ±0.0001 g

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Calibration of Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary.

-

Dry the exterior of the pycnometer and weigh it (m_pyc+water).

-

Calculate the mass of the water (m_water = m_pyc+water - m_pyc).

-

Determine the volume of the pycnometer (V_pyc) using the known density of water at that temperature (V_pyc = m_water / ρ_water).

-

-

Sample Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the aqueous glycerol solution.

-

Place the filled pycnometer in the constant temperature bath to allow the solution to reach the desired temperature.

-

Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m_pyc+sample).

-

Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).

-

Calculate the density of the sample (ρ_sample = m_sample / V_pyc).

-

Apparatus:

-

Vibrating tube densitometer

-

Syringes for sample injection

-

High-purity water and air for calibration

Procedure:

-

Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and high-purity water at a known temperature.

-

Sample Injection: Inject the aqueous glycerol solution into the oscillating U-tube of the densitometer, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents between measurements of different samples.

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

Microbalance for accurate weighing

-

Sapphire standard for calibration

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow according to the manufacturer's protocol, typically using indium and other standards. Calibrate for heat capacity using a sapphire standard.

-

Sample Preparation: Accurately weigh a small amount (typically 5-15 mg) of the aqueous glycerol solution into a clean, tared DSC pan. Hermetically seal the pan to prevent evaporation. Prepare an empty, sealed pan as a reference.

-

DSC Measurement:

-

Baseline Run: Place the empty reference pan and another empty sample pan in the DSC cell and perform a temperature scan over the desired range (e.g., from 0°C to 100°C) at a constant heating rate (e.g., 10°C/min). This establishes the instrumental baseline.

-

Sapphire Run: Replace the empty sample pan with the pan containing the sapphire standard and repeat the same temperature scan.

-

Sample Run: Replace the sapphire pan with the pan containing the aqueous glycerol solution and perform the identical temperature scan.

-

-

Data Analysis: The DSC software will record the heat flow as a function of temperature for each run. The specific heat capacity (Cp) of the sample is calculated by comparing the heat flow of the sample to that of the sapphire standard, after subtracting the baseline, using the following equation: Cp_sample = (HeatFlow_sample / mass_sample) * (mass_sapphire / HeatFlow_sapphire) * Cp_sapphire

Water Activity Measurement

Water activity (a_w) is a measure of the free water in a solution and is related to the activity coefficient of water. It can be determined experimentally using a water activity meter.

Apparatus:

-

Water activity meter

-

Sample cups

-

Calibration standards

Procedure:

-

Calibration: Calibrate the water activity meter using certified salt standards of known water activity.

-

Sample Preparation: Place a small amount of the aqueous glycerol solution in a sample cup.

-

Measurement: Place the sample cup in the measurement chamber of the instrument. The instrument will equilibrate the vapor pressure of the water in the headspace above the sample with the sample's water activity. The sensor (often a chilled-mirror dew point sensor) measures the dew point temperature, which is then converted to water activity.

-

Data Recording: Record the stable water activity reading provided by the instrument.

Visualization of the Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive study of the thermodynamic properties of aqueous this compound solutions.

Caption: Workflow for determining thermodynamic properties of aqueous glycerol solutions.

This guide provides a foundational understanding of the thermodynamic properties of aqueous this compound solutions, essential for professionals in research and drug development. The provided data and protocols serve as a valuable resource for experimental design and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Study of the thermophysical dynamics of aqueous solutions of glycerol in heating systems development of commercial products Master BIO-10;-20;-30;-40PRO™ - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]

Propane-1,2,3-triol (Glycerol) Interactions with Biological Membranes

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propane-1,2,3-triol, commonly known as glycerol (B35011), is a simple polyol compound that plays a crucial role in various biological and biotechnological applications, most notably as a cryoprotectant. Its interaction with biological membranes is complex, influencing membrane structure, dynamics, and function. This technical guide provides a comprehensive overview of the molecular interactions between glycerol and cellular membranes. It details the effects of glycerol on the physicochemical properties of the lipid bilayer, including fluidity, permeability, and mechanical stability, and its interactions with membrane-associated proteins. Furthermore, this document outlines key experimental protocols used to elucidate these interactions and presents quantitative data in a structured format. Visual diagrams of key processes and workflows are provided to facilitate understanding.

Physicochemical Interactions with the Lipid Bilayer

Glycerol's interaction with the lipid bilayer is multifaceted, driven by its ability to form hydrogen bonds and its impact on the hydration shell of the membrane. These interactions lead to significant alterations in the membrane's physical properties.

Direct Molecular Interactions

Glycerol directly interacts with the polar headgroups of phospholipids (B1166683) through hydrogen bonding.[1][2] This interaction can displace water molecules from the membrane surface, altering the hydration layer.[1][3] X-ray and neutron reflectivity studies have shown that in the presence of glycerol, a glycerol-enriched, water-depleted layer forms, extending approximately 10 Å beneath the lipid headgroup interface.[4] This adlayer is driven by the energetics of glycerol/phosphate hydrogen bonding and effectively increases the size of the polar headgroups.[4][5] At concentrations above 10%, glycerol can induce water structuring around the lipid monolayer, forming a glassy layer that further modifies membrane properties.[6][7]